molecular formula C9H10O B118314 2-Indanol CAS No. 4254-29-9

2-Indanol

Cat. No.: B118314
CAS No.: 4254-29-9
M. Wt: 134.17 g/mol
InChI Key: KMGCKSAIIHOKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

2-Indanol plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds. It is stabilized by internal hydrogen bonding between the hydroxyl hydrogen atom and the pi-cloud of the benzene ring . This property allows this compound to interact with various enzymes and proteins. For instance, it has been studied for its interaction with toluene o-xylene monooxygenase (ToMO), an enzyme that hydroxylates aromatic compounds . The interaction of this compound with ToMO involves binding to the active site of the enzyme, facilitating the hydroxylation process.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound’s ability to form hydrogen bonds may impact the stability and function of cellular proteins, potentially influencing gene expression and cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, which can lead to enzyme inhibition or activation . For example, the interaction with ToMO involves the binding of this compound to the enzyme’s active site, resulting in the hydroxylation of the compound . This interaction highlights the importance of hydrogen bonding in the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, potentially leading to changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect the levels of certain metabolites and influence metabolic flux within cells . The compound’s interaction with enzymes such as ToMO highlights its role in the hydroxylation of aromatic compounds, a key step in its metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various cellular compartments, where it exerts its effects on enzyme activity and cellular processes . The compound’s ability to form hydrogen bonds plays a key role in its subcellular localization and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Indanol can be synthesized through several methods. One common approach involves the reduction of indanone using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of indanone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 2-Indanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to indanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to indane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

    Oxidation: Indanone.

    Reduction: Indane.

    Substitution: Indan-2-yl chloride or indan-2-yl bromide.

Scientific Research Applications

2-Indanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

2-Indanol can be compared with other similar compounds, such as:

    Indanone: The oxidized form of this compound, used in similar synthetic applications.

    Indane: The fully reduced form, which lacks the hydroxyl group and has different reactivity.

    1-Indanol: An isomer with the hydroxyl group attached to the first carbon, exhibiting different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific placement of the hydroxyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCKSAIIHOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195332
Record name Indan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Indanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10881
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4254-29-9
Record name 2-Indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NA7SM29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 60 g sample of 2-indanone (0.45 moles) in 1.5 liters of 40% aqueous methanol was treated with 18 g (0.46 moles) of sodium borohydride in portions with cooling to maintain T≤ 40°C. After the addition was complete (15 min), the mixture was stirred for 2 hrs then allowed to stand overnight at room temp. Ether extraction, drying over potassium carbonate and evaporation gave 58.3 g crystalline 2-indanol (96%).
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

3.0 g of 4-bromo-2-indanol (RS), 60 ml of tetrahydrofuran, 1.6 g of anhydrous sodium carbonate and 0.28 g of palladium at 10% on active charcoal are agitated for 5 minutes. A solution of 1.36 g of sodium hypophosphite in 8 ml of water is introduced over 10 minutes and the whole is taken to 50° C. for 2 hours. 1.60 g of sodium carbonate is added, then at 50° C. 1.36 g of sodium hypophosphite in 8 ml of water is added drop by drop. The mixture is heated for 3 hours, and after cooling it is filtered. The filtrate is rinsed with isopropyl ether, with methanol, and concentrated to dryness under reduced pressure. The residue is taken up in 150 ml of isopropyl ether and 150 ml of water. After decanting, extraction is carried out with isopropyl ether; the extracts are dried and brought to dryness under reduced pressure. The residue is chromatographed on silica in a hexane-ethyl acetate mixture (7-3) and 1.6 g is obtained, M.p.=69° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Indanol
Reactant of Route 2
2-Indanol
Reactant of Route 3
Reactant of Route 3
2-Indanol
Reactant of Route 4
2-Indanol
Reactant of Route 5
Reactant of Route 5
2-Indanol
Reactant of Route 6
Reactant of Route 6
2-Indanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Indanol?

A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.

Q2: What are the different conformations of this compound and their relative stability?

A2: this compound exists in four possible conformations due to ring puckering and internal rotation of the OH group. The most stable conformation features an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the benzene ring. This conformation represents approximately 82% of the molecules at 90 °C. []

Q3: How does intramolecular hydrogen bonding influence the structure of this compound?

A3: Ab initio calculations and spectroscopic studies show that intramolecular hydrogen bonding in this compound significantly influences the puckering potential of the five-membered ring. The hydrogen bond, estimated at ~6.5 kJ/mol, leads to a higher ring-puckering barrier in the ground state compared to the unsubstituted indan. [, ]

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Researchers employ various spectroscopic methods, including resonance-enhanced multiphoton ionization (REMPI), zero kinetic energy (ZEKE) photoelectron spectroscopy, fluorescence excitation spectroscopy, infrared (IR) absorption, and vibrational circular dichroism (VCD) spectroscopy to characterize the conformations and vibrational modes of this compound. [, , ]

Q5: How is this compound used in asymmetric synthesis?

A5: Derivatives of this compound, particularly cis-1-amino-2-indanol, are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. They provide effective stereocontrol in various reactions, including aldol reactions, asymmetric hydrogenations, and Diels-Alder reactions. [, , , ]

Q6: What types of metal complexes are formed with this compound derivatives and what are their catalytic applications?

A6: this compound derivatives form complexes with various transition metals, including titanium, palladium, ruthenium, and chromium. These complexes exhibit catalytic activity in asymmetric reactions such as enantioselective hydrogenation of ketones, ring-opening of meso aziridines, and 1,3-dipolar cycloaddition reactions. [, , , , ]

Q7: How does the substitution pattern on the this compound scaffold affect catalytic activity and enantioselectivity?

A7: The substituents on the this compound scaffold play a crucial role in determining the steric and electronic properties of the resulting ligands and catalysts. For instance, the size of the substituent at the 7-position of cis-1-amino-2-indanol impacts the stereoselectivity in asymmetric 6π-azaelectrocyclization reactions. [, ]

Q8: How is computational chemistry used to study this compound and its derivatives?

A8: Researchers employ density functional theory (DFT) calculations and ab initio methods to study the conformational behavior, vibrational frequencies, potential energy surfaces, and hydrogen bonding characteristics of this compound. Computational studies also aid in understanding the mechanism and selectivity of reactions involving this compound-derived catalysts and ligands. [, , , ]

Q9: Can computational methods predict the enantioselectivity of reactions catalyzed by this compound-derived complexes?

A9: Yes, computational modeling, such as DFT calculations, can be used to predict the enantioselectivity of reactions catalyzed by this compound-derived complexes. By modeling the transition states of the reaction pathways leading to different enantiomers, researchers can estimate the energy differences and predict the enantiomeric excess of the product. []

Q10: How is this compound used in the pharmaceutical industry?

A10: (1S,2R)-1-Amino-2-indanol is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor marketed as CRIXIVAN™. [, ]

Q11: Can microorganisms be used to produce enantiomerically pure this compound derivatives?

A11: Yes, enzymatic biotransformations using lipases and ω-transaminases can be employed to synthesize enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol. This approach offers a sustainable alternative to traditional chemical synthesis. []

Q12: What are the challenges associated with the bioconversion of indene to this compound derivatives?

A12: The bioconversion of indene to valuable this compound derivatives, such as cis-(1S,2R)-indandiol, faces challenges related to the toxicity of the substrate, product, and by-products to the microorganisms involved. Multiparameter flow cytometry helps assess these toxic effects and guide strain selection and process optimization. []

Q13: What are some potential applications of this compound derivatives beyond pharmaceuticals?

A13: this compound derivatives show promise in diverse fields:

  • Antioxidants: 2,3-dihydroxylated this compound, synthesized using the toluene o-xylene monooxygenase (ToMO) enzyme, exhibits potent antioxidant activity in vitro and protects rat cardiomyoblasts from oxidative stress. [, ]
  • Materials Science: Chiral azo-calix[4]arene derivatives functionalized with this compound units create photo-responsive surfaces with potential applications in controlled drug release and biosensing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.